Enhanced CKIα/δ Inhibitory Potency: NCC007 Versus Longdaysin in Biochemical Kinase Assays
NCC007 demonstrates 3.1-fold greater potency against CKIα (IC50 = 1.8 μM) and 2.4-fold greater potency against CKIδ (IC50 = 3.6 μM) compared to its parent compound longdaysin (CKIα IC50 = 5.6 μM; CKIδ IC50 = 8.8 μM) in parallel in vitro kinase assays [1]. This enhanced potency is a direct consequence of targeted structural optimization at the N9 and C2 positions of the purine scaffold, which confers more favorable interactions with the CKIα binding pocket [2].
| Evidence Dimension | In vitro kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CKIα IC50 = 1.8 μM; CKIδ IC50 = 3.6 μM |
| Comparator Or Baseline | Longdaysin: CKIα IC50 = 5.6 μM; CKIδ IC50 = 8.8 μM |
| Quantified Difference | NCC007 is 3.1× more potent against CKIα (1.8 μM vs. 5.6 μM); 2.4× more potent against CKIδ (3.6 μM vs. 8.8 μM) |
| Conditions | In vitro kinase assay using recombinant CKIα and CKIδ enzymes |
Why This Matters
Procurement of NCC007 rather than longdaysin enables lower compound concentrations to achieve equivalent target engagement, reducing solvent exposure and minimizing off-target effects in cellular experiments.
- [1] Lee JW, Hirota T, Ono D, Honma S, Honma KI, Park K, Kay SA. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ. J Med Chem. 2019 Feb 28;62(4):1989-1998. View Source
- [2] Hirota T, Lee JW, St. John PC, Sawa M, Iwaisako K, Noguchi T, Pongsawakul PY, Sonntag T, Welsh DK, Brenner DA, Doyle FJ III, Schultz PG, Kay SA. Identification of Small Molecule Activators of Cryptochrome. Science. 2012;337(6098):1094-1097. View Source
